molecular formula C24H25FN4O3S B2579059 N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide CAS No. 851860-74-7

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide

Cat. No.: B2579059
CAS No.: 851860-74-7
M. Wt: 468.55
InChI Key: ZGVSKEOGGRKDEK-UHFFFAOYSA-N
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Description

N-[(5-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl group linked to a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl moiety and a 2-fluorobenzamide side chain. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, which enhances target binding .

Properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3S/c25-20-9-5-4-8-19(20)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-12-10-18(11-13-29)14-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSKEOGGRKDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity . The piperidine ring may enhance binding affinity and selectivity towards certain receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound 5-Substituent 2-Substituent Key Functional Groups
Target Compound 2-(4-Benzylpiperidin-1-yl)-2-oxoethyl 2-Fluorobenzamide Oxadiazole, Piperidine, Fluorine
Analog 1 () 4-Chlorobenzylsulfanyl 4-Methylbenzenesulfonamide Oxadiazole, Chlorine, Sulfonamide
Analog 2 () 4-Fluorophenyl Benzyl-ethylsulfamoyl benzamide Oxadiazole, Fluorine, Sulfamoyl

Antimicrobial Activity

  • Target Compound: No direct data, but structurally similar compounds (e.g., N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides) exhibit moderate to potent antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Analog 3 : N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide () shows antitubercular activity, likely due to the sulfonyl-piperidine group enhancing membrane penetration .

Toxicity Profile

  • Analog 4 : Derivatives with nitroimidazole or nitrofuryl groups () are inactive, whereas nitro-substituted analogs (e.g., 4b, 4f) exhibit improved antimycobacterial activity (IC₅₀: <10 µM) .
  • Analog 5 : N-substituted 1,3,4-oxadiazoles () demonstrate low cytotoxicity (hemolytic activity <15% at 100 µg/mL), except derivatives with bulky aryl groups (e.g., 6g, 6j), which show higher toxicity .

SAR Insights

  • Electron-Withdrawing Groups : Fluorine at the benzamide position (target compound) may enhance metabolic stability compared to chlorine (Analog 1) .
  • Piperidine Modifications : The 4-benzylpiperidine group in the target compound could improve CNS penetration versus sulfonamide-linked piperidines (Analog 3) .
  • Sulfanyl vs.

Table 2: Key SAR Trends

Structural Feature Impact on Activity Example Compounds
5-Substituent (Sulfanyl-linked) Enhances lipophilicity and antimicrobial activity Target Compound, Analog 1
2-Fluorobenzamide Improves metabolic stability and electron-deficient pharmacophore Target Compound, Analog 2
Piperidine Derivatives Modulates CNS penetration and target affinity Target Compound, Analog 3

Computational and Experimental Similarity Assessment

  • Ligand-Based Screening : The target compound shares >70% Tanimoto similarity with Analog 2 () using MACCS fingerprints, aligning with the "similar property principle" .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., fluorine vs. chlorine) can lead to significant activity differences, as seen in nitroimidazole analogs () .

Biological Activity

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety, a piperidine ring, and an oxadiazole unit. The presence of the fluorine atom and the sulfanyl group may enhance its biological activity through various mechanisms.

Molecular Formula: C23H29N3O4S
Molecular Weight: 411.49 g/mol
IUPAC Name: this compound

1. Anticholinesterase Activity

Research has indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticholinesterase activity. For example, derivatives with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the nervous system.

CompoundAChE Inhibition (IC50)BChE Inhibition (IC50)
Compound A0.052 μM1.085 μM
Compound B8.3 μMNot reported

The IC50 values suggest that N-[...]-benzamide derivatives can be potent inhibitors of cholinesterases, potentially useful in treating Alzheimer's disease .

2. Neuroprotective Effects

Studies have demonstrated that related compounds can ameliorate cognitive deficits in animal models of Alzheimer's disease. For instance, a compound structurally similar to N-[...]-benzamide showed improvements in memory and cognition in scopolamine-induced models . The neuroprotective effects were assessed using behavioral tests such as the Morris water maze.

3. Anticancer Activity

Some derivatives of piperidine and oxadiazole have been evaluated for anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzamide and piperidine rings significantly affect biological activity. For example:

  • Substitution at the 4-position of the benzamide enhances binding affinity to target receptors.
  • Altering the piperidine substituents can modulate selectivity for different biological targets, such as dopamine or serotonin receptors.

Case Study 1: Alzheimer's Disease Model

In a study involving rat models treated with amyloid-beta (Aβ) peptides, compounds similar to N-[...]-benzamide were shown to improve cognitive functions significantly compared to control groups. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behavior .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability at micromolar concentrations. The apoptotic effect was confirmed through flow cytometry analysis .

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